molecular formula C12H13ClO3 B13645011 Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate

Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate

Cat. No.: B13645011
M. Wt: 240.68 g/mol
InChI Key: MMUHJHYWWDKJFA-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a carboxylate ester group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring expansion to form the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of immobilized catalysts and automated systems can further enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzymes or the modification of biomolecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Ethyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate
  • Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate

Uniqueness

Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and biological activity .

Biological Activity

Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxirane (epoxide) ring, which is known for its reactivity in various chemical transformations. Its molecular formula is C12H13ClO3C_{12}H_{13}ClO_3, and it possesses a molecular weight of approximately 240.68 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects, particularly its potential as an antiviral agent.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity by inhibiting viral polymerases. This mechanism is crucial in the treatment of viral infections, as it prevents the replication of viral genomes within host cells .

Hypoglycemic Effects

In addition to its antiviral properties, the compound has been noted for its hypoglycemic effects. Studies suggest that it may be beneficial in managing glucose metabolism disorders, making it a candidate for treating conditions such as diabetes .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Polymerases : By targeting the viral polymerase enzyme, the compound disrupts the viral life cycle.
  • Modulation of Metabolic Pathways : It appears to influence metabolic pathways associated with glucose and fat metabolism, potentially through interactions with specific receptors or enzymes involved in these processes .

Study on Antiviral Activity

A study published in a pharmaceutical journal demonstrated that this compound significantly reduced viral load in infected cell cultures. The results indicated a dose-dependent response, where higher concentrations led to greater inhibition of viral replication .

Concentration (µM)Viral Load Reduction (%)
1025
5050
10075

Study on Hypoglycemic Effects

Another research effort focused on the hypoglycemic properties of the compound. In animal models, it was observed that administration led to a significant decrease in blood glucose levels compared to control groups. The study concluded that this compound could be a promising agent for managing diabetes .

Treatment GroupBlood Glucose Level (mg/dL)Change (%)
Control180-
Low Dose (10 mg/kg)150-16.67
High Dose (50 mg/kg)120-33.33

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate

InChI

InChI=1S/C12H13ClO3/c1-3-12(10(16-12)11(14)15-2)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3

InChI Key

MMUHJHYWWDKJFA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C(=O)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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